3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a hydroxy group, and an indolone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the thienyl and indolone intermediates. One common method involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with an appropriate indolone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products. The use of microwave irradiation has also been explored to accelerate reaction rates and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the thienyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted thienyl derivatives
Scientific Research Applications
3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of key enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring structure, known for their diverse biological activities.
Thiophenes: Compounds with a thiophene ring, used in various applications including pharmaceuticals and materials science.
Uniqueness
3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of a thienyl ring with an indolone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C17H16ClNO3S |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one |
InChI |
InChI=1S/C17H16ClNO3S/c1-10(2)19-12-6-4-3-5-11(12)17(22,16(19)21)9-13(20)14-7-8-15(18)23-14/h3-8,10,22H,9H2,1-2H3 |
InChI Key |
RVSOJGYELMQXPG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
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